molecular formula C15H18O B2884870 1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one CAS No. 300732-60-9

1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one

Cat. No.: B2884870
CAS No.: 300732-60-9
M. Wt: 214.308
InChI Key: UNDWIFDPVTXXQF-UHFFFAOYSA-N
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Description

1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a naphthalene moiety through a spiro linkage. This compound is of significant interest due to its unique three-dimensional architecture, which imparts distinct chemical and physical properties. Spirocyclic compounds are known for their rigidity and stability, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one typically involves several steps, including the formation of the spiro linkage. One common synthetic route involves the cyclization of a suitable precursor under specific conditions. For instance, a precursor containing both cyclohexane and naphthalene moieties can undergo a cyclization reaction in the presence of a strong acid or base to form the spiro compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Photochemical reactions and organocatalysis are also explored for the efficient synthesis of spiro compounds .

Chemical Reactions Analysis

1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The spiro compound can undergo substitution reactions where functional groups are introduced or replaced. .

Scientific Research Applications

1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one exerts its effects is primarily through its interaction with specific molecular targets. The spiro linkage provides a rigid framework that can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one can be compared with other spirocyclic compounds such as spiro[benzofuran-2,1’-cyclohexane] and spiro[cyclopentane-1,2’-naphthalen]-4’(3’H)-one. These compounds share the spiro linkage but differ in the specific rings involved.

Properties

IUPAC Name

spiro[2,4-dihydronaphthalene-3,1'-cyclohexane]-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c16-14-11-15(8-4-1-5-9-15)10-12-6-2-3-7-13(12)14/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDWIFDPVTXXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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